molecular formula C8H15NO2S B13273720 2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide

2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide

Cat. No.: B13273720
M. Wt: 189.28 g/mol
InChI Key: KLQLKKHDTHSDBA-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H15NO2S It is characterized by the presence of a cyclohexene ring attached to an ethane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide typically involves the reaction of cyclohexene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohex-1-en-1-yl)ethane-1-sulfonyl chloride
  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)cyclohexanone

Uniqueness

2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide is unique due to its specific structural features, such as the cyclohexene ring and the sulfonamide group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the sulfonamide group allows for specific interactions with enzymes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

2-(cyclohexen-1-yl)ethanesulfonamide

InChI

InChI=1S/C8H15NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H2,9,10,11)

InChI Key

KLQLKKHDTHSDBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCS(=O)(=O)N

Origin of Product

United States

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